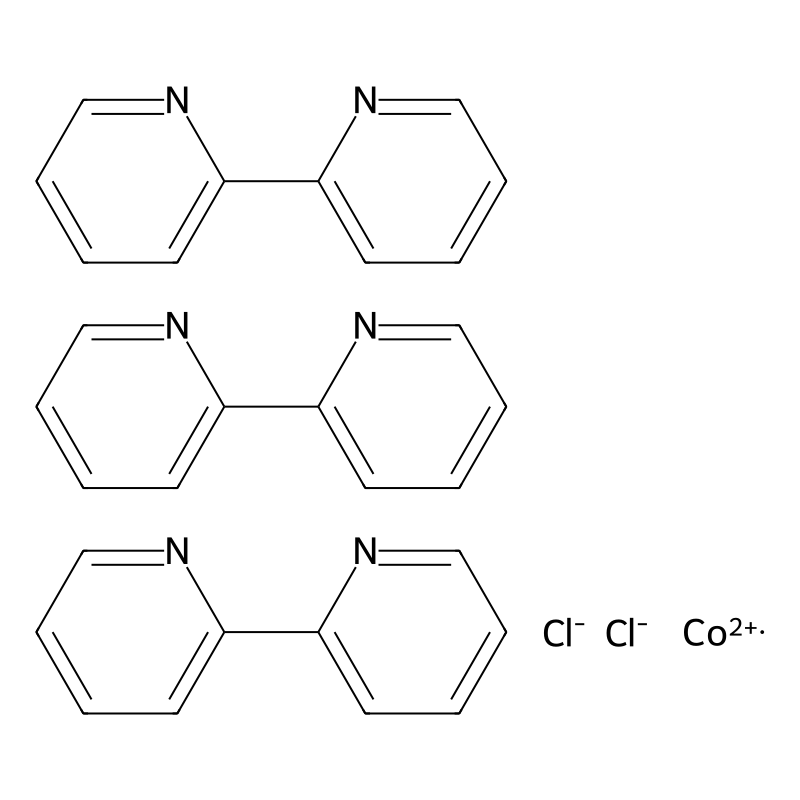Cobalt(2+), tris(2,2'-bipyridine)-, dichloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cobalt(2+), tris(2,2'-bipyridine)-, dichloride, also known as tris(2,2'-bipyridine)cobalt(II) dichloride, is a coordination compound characterized by the presence of cobalt in a +2 oxidation state coordinated to three 2,2'-bipyridine ligands and two chloride ions. Its molecular formula is C₃₀H₂₄Cl₂CoN₆, and it has a molar mass of approximately 527.5 g/mol. The compound exhibits a complex structure that is significant in various chemical applications due to its unique electronic properties and coordination chemistry .
Research indicates that cobalt complexes, including cobalt(2+), tris(2,2'-bipyridine)-, dichloride, exhibit biological activity that may influence cellular processes. Some studies suggest potential applications in:
- Antitumor Activity: Certain cobalt complexes have shown promise in inhibiting cancer cell growth.
- Enzyme Mimicry: The compound can mimic metalloenzymes due to its ability to coordinate with biomolecules.
- Antimicrobial Properties: Cobalt complexes have been investigated for their ability to combat bacterial infections .
Cobalt(2+), tris(2,2'-bipyridine)-, dichloride can be synthesized through various methods:
- Direct Reaction Method:
- Cobalt(II) chloride is reacted with 2,2'-bipyridine in an appropriate solvent (e.g., ethanol or methanol) under controlled conditions.
- The reaction typically requires heating to ensure complete formation of the complex.
- Solvothermal Synthesis:
- A solvothermal approach involves dissolving the precursors in a solvent and heating them under pressure.
- This method can yield high-purity crystals suitable for further characterization.
- Electrochemical Synthesis:
Studies on the interactions of cobalt(2+), tris(2,2'-bipyridine)-, dichloride with other molecules have revealed insights into its reactivity and potential applications:
- Metal-Ligand Interactions: Investigations into how this compound interacts with different ligands provide valuable data for designing new coordination complexes.
- Biological Interactions: Research into how this compound affects biological systems helps elucidate its potential therapeutic uses .
Several compounds share structural similarities with cobalt(2+), tris(2,2'-bipyridine)-, dichloride. Here are some notable examples:
| Compound Name | Formula | Key Features |
|---|---|---|
| Tris(1,10-phenanthroline)cobalt(II) chloride | C₃₄H₂₈ClCoN₃ | Stronger ligand field; different ligand type |
| Cobalt(II) chloride tetrahydrate | CoCl₂·4H₂O | Simpler structure; no bipyridine ligands |
| Nickel(II), tris(2,2'-bipyridine)-dichloride | Ni(bpy)₃Cl₂ | Similar ligand environment; different metal |
These compounds differ primarily in their metal centers and ligand types but share common coordination chemistry principles. The unique combination of cobalt with 2,2'-bipyridine ligands gives cobalt(2+), tris(2,2'-bipyridine)-, dichloride distinct electronic properties that are beneficial for specific applications .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








